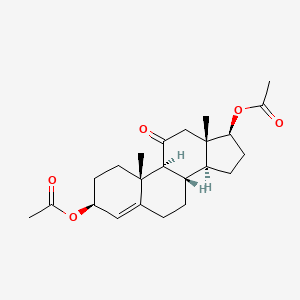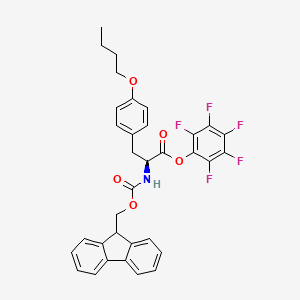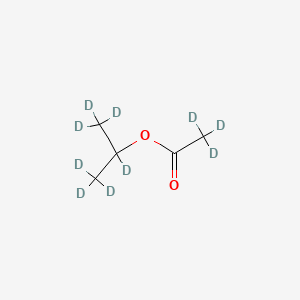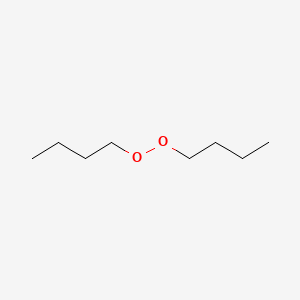![molecular formula C24H25Cl2NO2 B13831017 1-({Cyclohexyl[(3,5-dichloro-2-hydroxyphenyl)methyl]amino}methyl)naphthalen-2-ol CAS No. 4479-38-3](/img/structure/B13831017.png)
1-({Cyclohexyl[(3,5-dichloro-2-hydroxyphenyl)methyl]amino}methyl)naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[CYCLOHEXYL-[(3,5-DICHLORO-2-HYDROXY-PHENYL)METHYL]AMINO]METHYL]NAPHTHALEN-2-OL is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a dichloro-hydroxyphenyl group, and a naphthalen-2-ol moiety
Preparation Methods
The synthesis of 1-[[CYCLOHEXYL-[(3,5-DICHLORO-2-HYDROXY-PHENYL)METHYL]AMINO]METHYL]NAPHTHALEN-2-OL typically involves multiple steps:
Formation of the Cyclohexyl Group: The cyclohexyl group can be introduced through a Grignard reaction, where cyclohexylmagnesium bromide reacts with an appropriate electrophile.
Introduction of the Dichloro-Hydroxyphenyl Group: This step involves the chlorination of a hydroxyphenyl precursor, followed by protection of the hydroxyl group to prevent unwanted side reactions.
Coupling with Naphthalen-2-ol: The final step involves coupling the dichloro-hydroxyphenyl intermediate with naphthalen-2-ol using a suitable coupling reagent, such as a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often utilizing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-[[CYCLOHEXYL-[(3,5-DICHLORO-2-HYDROXY-PHENYL)METHYL]AMINO]METHYL]NAPHTHALEN-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced using hydrogenation catalysts like palladium on carbon to yield the corresponding amine.
Substitution: The dichloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium.
Scientific Research Applications
1-[[CYCLOHEXYL-[(3,5-DICHLORO-2-HYDROXY-PHENYL)METHYL]AMINO]METHYL]NAPHTHALEN-2-OL has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.
Materials Science: The compound’s structural properties make it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-[[CYCLOHEXYL-[(3,5-DICHLORO-2-HYDROXY-PHENYL)METHYL]AMINO]METHYL]NAPHTHALEN-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
1-[[CYCLOHEXYL-[(3,5-DICHLORO-2-HYDROXY-PHENYL)METHYL]AMINO]METHYL]NAPHTHALEN-2-OL can be compared with similar compounds, such as:
1-[[CYCLOHEXYL-[(3,5-DICHLORO-2-HYDROXY-PHENYL)METHYL]AMINO]METHYL]BENZENE: This compound lacks the naphthalen-2-ol moiety, which may result in different biological and chemical properties.
1-[[CYCLOHEXYL-[(3,5-DICHLORO-2-HYDROXY-PHENYL)METHYL]AMINO]METHYL]PHENOL: The presence of a phenol group instead of naphthalen-2-ol may affect its reactivity and interaction with biological targets.
The uniqueness of 1-[[CYCLOHEXYL-[(3,5-DICHLORO-2-HYDROXY-PHENYL)METHYL]AMINO]METHYL]NAPHTHALEN-2-OL lies in its combination of structural features, which confer specific chemical and biological properties not found in its analogs.
Properties
CAS No. |
4479-38-3 |
|---|---|
Molecular Formula |
C24H25Cl2NO2 |
Molecular Weight |
430.4 g/mol |
IUPAC Name |
1-[[cyclohexyl-[(3,5-dichloro-2-hydroxyphenyl)methyl]amino]methyl]naphthalen-2-ol |
InChI |
InChI=1S/C24H25Cl2NO2/c25-18-12-17(24(29)22(26)13-18)14-27(19-7-2-1-3-8-19)15-21-20-9-5-4-6-16(20)10-11-23(21)28/h4-6,9-13,19,28-29H,1-3,7-8,14-15H2 |
InChI Key |
LJFIQMUDEMGRBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(CC2=C(C(=CC(=C2)Cl)Cl)O)CC3=C(C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Ethanone, 1-[2-(1-hydroxyethyl)-4-pyridinyl]-](/img/structure/B13830980.png)

![(6-acetyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) acetate](/img/structure/B13830990.png)





